Comparative LogP and Lipophilicity Profile: Ethyl 2-(4-bromophenyl)propanoate vs. Chloro and Fluoro Analogs
Ethyl 2-(4-bromophenyl)propanoate exhibits a calculated LogP of 3.43, which is significantly higher than that of its chloro analog (ethyl 2-(4-chlorophenyl)propanoate, estimated LogP ~3.0) . This quantifiable difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.43 (calculated) |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenyl)propanoate (CAS 59667-39-9) with estimated LogP ~3.0 (based on XLogP3 data for methyl 2-(4-bromophenyl)propanoate [1]) |
| Quantified Difference | ΔLogP ≈ +0.43 (higher for the bromo compound) |
| Conditions | Computed property data from vendor technical datasheets and PubChem. |
Why This Matters
For medicinal chemists, a higher LogP indicates greater membrane permeability, which is a critical parameter when designing and selecting building blocks for CNS-penetrant or cell-active compounds.
- [1] PubChem. (2025). Methyl 2-(4-bromophenyl)propanoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_4-bromophenyl_propanoate View Source
